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Compound of Interest

Compound Name: INCB3619

Cat. No.: B1671818

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical and clinical efficacy of two dual
inhibitors of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17 (also known as
TACE), INCB3619 and INCB7839 (aderbasib). Both compounds, developed by Incyte
Corporation, have been investigated for their potential in cancer therapy by targeting the
shedding of various cell surface proteins involved in tumor growth and resistance.

Overview and Mechanism of Action

INCB3619 and INCB7839 are potent, orally active, small-molecule inhibitors that target the
enzymatic activity of ADAM10 and ADAM17.[1][2][3] These metalloproteinases are key players
in the "shedding" of the extracellular domains of a wide range of transmembrane proteins,
including ligands for the epidermal growth factor receptor (EGFR) family, such as HER2, and
other molecules critical for cancer progression.[3][4] By inhibiting this shedding process, these
drugs aim to disrupt oncogenic signaling pathways and overcome resistance to other targeted
therapies.[5][6]

Preclinical Efficacy

Direct head-to-head preclinical studies comparing the efficacy of INCB3619 and INCB7839 are
not readily available in the public domain. However, individual studies provide valuable insights
into their respective activities.
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In Vitro Potency

Compound Target IC50 (nM) Reference
INCB3619 ADAM10 22 [71[8]
ADAM17 14 [71(8]

INCB7839 ADAM10 Low nM [1]
(aderbasib) ADAM17 Low nM [1]

Note: Specific IC50 values for INCB7839 from comparable assays were not found in the
reviewed literature, but it is described as a "low nanomolar” inhibitor.[1]

In Vivo Tumor Growth Inhibition
INCB3619:

In a preclinical study using a non-small cell lung cancer (NSCLC) xenograft model (A549 cells),
INCB3619 demonstrated significant anti-tumor activity.[7] When administered as a
monotherapy, it led to tumor growth inhibition. Furthermore, it showed synergistic effects when
combined with the chemotherapeutic agent paclitaxel.[9] In a breast cancer xenograft model,
INCB3619 also demonstrated the ability to block tumor growth, both alone and in synergy with
paclitaxel.[5]

INCB7839 (aderbasib):

In a BT474-SC1 breast cancer xenograft model, INCB7839 in combination with the tyrosine
kinase inhibitor lapatinib resulted in the complete prevention of mean tumor volume increase.
[4][10] This highlights its potential to enhance the efficacy of other HER2-targeted therapies.

Clinical Efficacy

Clinical trials have been conducted for INCB7839, primarily in the context of HER2-positive
breast cancer. Information on clinical trials for INCB3619 is less prominent in the available

resources.

INCB7839 (aderbasib) in HER2+ Metastatic Breast Cancer:
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A Phase I/l clinical trial (NCT01254136) evaluated INCB7839 in combination with trastuzumab
in patients with HER2-positive metastatic breast cancer.[6][10]

Parameter Result Reference

Overall Response Rate (ORR)  50% in evaluable patients.[6]

A higher response rate of 64%
was observed in patients with
plasma concentrations of
INCB7839 above the IC50 for
HER?2 cleavage.[6]

The combination of INCB7839
and trastuzumab showed
equivalent response rates in
] ) ) both p95-positive and p95-

Efficacy in p95+ patients ] ] o
negative patients, suggesting it
may overcome resistance to
trastuzumab in p95-positive

tumors.[6]

Discontinued. Despite
promising initial efficacy, the
) trial was halted due to an
Trial Status . .
observed increase in deep
vein thrombosis in a number of

patients.[10][11]

Signaling Pathway Inhibition

Both INCB3619 and INCB7839 function by inhibiting ADAM10 and ADAM17, which in turn
prevents the cleavage and release of various growth factor ligands and receptor ectodomains.
This action disrupts downstream signaling cascades crucial for tumor cell proliferation and
survival.
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Caption: Inhibition of ADAM10/17 by INCB3619/INCB7839 blocks ligand shedding and
downstream signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data.
Below are summaries of the methodologies used in key studies.

INCB3619: Non-Small Cell Lung Cancer Xenograft Model

e Cell Line: A549 human non-small cell lung cancer cells.

e Animal Model: Nude mice.
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Tumor Implantation: A549 cells were implanted subcutaneously into the flanks of the mice.

Treatment: Once tumors reached a specified size, mice were treated with INCB3619,
paclitaxel, or a combination of both.

Efficacy Endpoint: Tumor growth was monitored over time, and tumor volumes were
calculated. Tumor growth inhibition was determined by comparing the tumor volumes in
treated groups to the vehicle control group.

Reference: The primary methods are detailed in the 2006 Cancer Cell publication by Zhou et
al.[5]

Treatment initiation:
Subcutaneous T, - Vehicle T GEEE Calculation of
A549 NSCLC cells P implantation in > org > - INCB3619 > | tumor growth
. specified volume X measurement RN
nude mice - Paclitaxel inhibition

- Combination

Click to download full resolution via product page

Caption: Experimental workflow for INCB3619 efficacy testing in a xenograft model.

INCB7839 (aderbasib): HER2+ Breast Cancer Clinical
Trial

Trial Design: Phase I/1l, open-label, single-arm, dose-escalation study.
Patient Population: Women with HER2-positive metastatic breast cancer.

Treatment Regimen: INCB7839 administered orally twice daily in combination with
trastuzumab administered intravenously.

Dose Escalation: Three dose levels of INCB7839 were evaluated (100 mg, 200 mg, and 300
mg BID).

Primary Endpoints: To determine the maximum tolerated dose, safety, and preliminary
efficacy (overall response rate).

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1671818?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16843264/
https://www.benchchem.com/product/b1671818?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Biomarker Analysis: Plasma levels of the HER2 extracellular domain (ECD) were measured
to assess target engagement.

» Reference: Details of the trial design and results were presented at the 2010 ASCO Annual
Meeting.[6]

Summary and Conclusion

Both INCB3619 and INCB7839 have demonstrated promising preclinical activity as dual
inhibitors of ADAM10 and ADAM17, showing potential as anti-cancer agents, both as
monotherapies and in combination with other drugs. INCB7839 progressed to clinical trials and
showed encouraging efficacy in a subset of HER2-positive breast cancer patients, particularly
in overcoming potential trastuzumab resistance. However, its development for this indication
was halted due to safety concerns, specifically an increased risk of deep vein thrombosis.[10]
[11]

The lack of direct comparative studies makes it difficult to definitively state which compound
has superior efficacy. The choice of inhibitor for future research and development would likely
depend on a comprehensive evaluation of their respective efficacy in specific cancer contexts,
as well as their safety and pharmacokinetic profiles. The data presented in this guide serves as
a valuable resource for researchers in the field of oncology and drug development, providing a
foundation for further investigation into the therapeutic potential of ADAM10/17 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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